
H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is of interest in various scientific fields due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
The peptide H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
科学的研究の応用
Chemistry
In chemistry, this peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
In biological research, this peptide is investigated for its potential role in cellular signaling, protein-protein interactions, and as a substrate for enzymatic studies. It helps in understanding the structure-function relationship of peptides in biological systems.
Medicine
Medically, this peptide is explored for its therapeutic potential. It may act as a drug candidate for treating diseases by modulating specific biological pathways. Its stability and bioactivity make it a promising candidate for drug development.
Industry
In the industrial sector, this peptide is used in the development of peptide-based materials, such as hydrogels and nanomaterials. Its properties are harnessed to create innovative products with applications in biotechnology and materials science.
作用機序
The mechanism of action of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, triggering a cascade of biochemical events that lead to its observed effects. The pathways involved may include signal transduction, gene expression modulation, and protein synthesis.
類似化合物との比較
Similar Compounds
- H-DL-Ser-DL-xiIle-DL-xiIle-DL-Pro-DL-Ser-Gly-DL-Pro-DL-Leu-DL-Lys-OH
- H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL-Asn-DL-Ser-DL-Tyr-DL-Arg-DL-Lys-DL-Val-DL-Leu-Gly-DL-Gln-DL-Leu-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Gln-DL-Asp-DL-xiIle-DL-Met-DL-Ser-DL-Arg-NH2
Uniqueness
The uniqueness of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 lies in its specific amino acid sequence, which imparts distinct structural and functional properties. This sequence determines its stability, bioactivity, and interaction with molecular targets, making it a valuable compound for various scientific applications.
特性
分子式 |
C71H124N22O17 |
|---|---|
分子量 |
1557.9 g/mol |
IUPAC名 |
3-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[5-amino-1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H124N22O17/c1-11-40(9)56(93-62(103)44(23-16-17-27-72)86-69(110)57(41(10)12-2)92-59(100)43(73)22-18-28-80-70(76)77)68(109)82-35-54(96)83-48(31-38(5)6)63(104)89-50(33-42-20-14-13-15-21-42)65(106)90-51(34-55(97)98)66(107)85-46(25-26-53(74)95)61(102)88-49(32-39(7)8)64(105)91-52(36-94)67(108)84-45(24-19-29-81-71(78)79)60(101)87-47(58(75)99)30-37(3)4/h13-15,20-21,37-41,43-52,56-57,94H,11-12,16-19,22-36,72-73H2,1-10H3,(H2,74,95)(H2,75,99)(H,82,109)(H,83,96)(H,84,108)(H,85,107)(H,86,110)(H,87,101)(H,88,102)(H,89,104)(H,90,106)(H,91,105)(H,92,100)(H,93,103)(H,97,98)(H4,76,77,80)(H4,78,79,81) |
InChIキー |
YBOJYGJMKPMNRC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


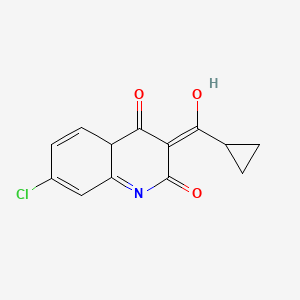

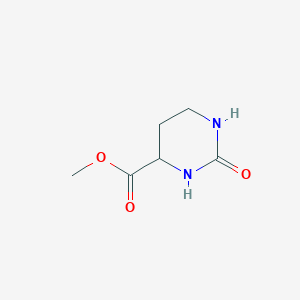
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-16-carboxylate](/img/structure/B12354288.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)
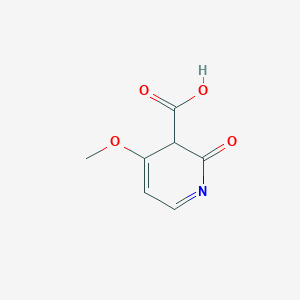
![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)
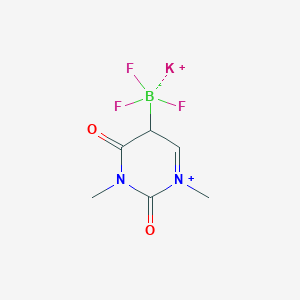

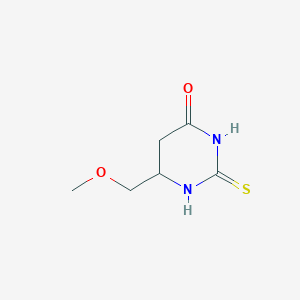
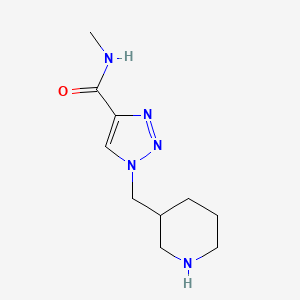
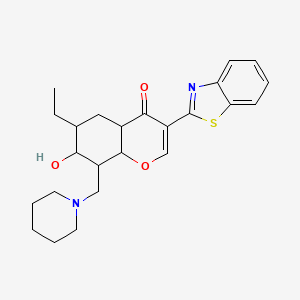
![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12354370.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one](/img/structure/B12354375.png)
